molecular formula C19H22N2O5S2 B1254528 Melithiazol C

Melithiazol C

Cat. No. B1254528
M. Wt: 422.5 g/mol
InChI Key: FJJCCBLQMQQDDM-QICXOPSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melithiazol C is a natural product found in Melittangium lichenicola with data available.

Scientific Research Applications

Semi-Synthesis and Biological Activities

  • Semi-Synthesis of Melithiazol C : A study by (Soeker et al., 2000) detailed the semi-synthesis of melithiazol C from myxothiazol A, produced by Myxococcus fulvus, highlighting a novel reductive cleavage of a thiazole ring. They also discussed the biological activities of melithiazol C.

Biosynthesis Insights

  • Biochemical Characterization in Biosynthesis : (Müller & Müller, 2006) explored the roles of MelJ and MelK enzymes in the biosynthesis of melithiazol, focusing on the conversion processes in the melithiazol biosynthetic pathway.
  • Myxobacterial PKS/NRPS Systems in Biosynthesis : The paper by (Weinig et al., 2003) provided insights into the biosynthesis of melithiazol in myxobacteria, highlighting the unique PKS/NRPS systems and a new subclass of methyl transferases involved.

Antifungal and Biological Properties

  • Antifungal β-Methoxyacrylates : Research by (Böhlendorf et al., 1999) identified melithiazol C as an antifungal β-methoxyacrylate, derived from various myxobacteria, and compared its antifungal, cytotoxic activities, and inhibition of NADH oxidation to other related compounds.
  • Inhibitory Properties on Respiratory Chain : The study by (Sasse et al., 1999) found that melithiazols, including melithiazol C, inhibit NADH oxidation in the respiratory chain, highlighting their antifungal activity and less toxic nature compared to related compounds.

properties

Molecular Formula

C19H22N2O5S2

Molecular Weight

422.5 g/mol

IUPAC Name

methyl (2E,6E)-7-[2-(2-acetyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-3,5-dimethoxy-4-methylhepta-2,6-dienoate

InChI

InChI=1S/C19H22N2O5S2/c1-11(16(25-4)8-17(23)26-5)15(24-3)7-6-13-9-27-19(20-13)14-10-28-18(21-14)12(2)22/h6-11,15H,1-5H3/b7-6+,16-8+

InChI Key

FJJCCBLQMQQDDM-QICXOPSUSA-N

Isomeric SMILES

CC(C(/C=C/C1=CSC(=N1)C2=CSC(=N2)C(=O)C)OC)/C(=C\C(=O)OC)/OC

Canonical SMILES

CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C(=O)C)OC)C(=CC(=O)OC)OC

synonyms

melithiazol C
melithiazol-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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